

Solubility of (-)-2-Butanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-2-Butanol

Cat. No.: B080176

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **(-)-2-butanol** in a range of common organic solvents. Due to its amphiphilic nature, possessing both a polar hydroxyl group and a nonpolar butyl chain, **(-)-2-butanol** exhibits broad miscibility with many organic liquids. This document compiles available quantitative and qualitative solubility data, details relevant experimental methodologies for solubility determination, and presents a logical workflow for solubility assessment in a research and development context. It is important to note that for achiral solvents, the solubility of the **(-)-2-butanol** enantiomer is identical to that of its (+) enantiomer and the racemic mixture.

Quantitative Solubility Data

While **(-)-2-butanol** is widely reported to be miscible with most common organic solvents, detailed quantitative solubility data across a range of temperatures is not extensively available in the literature. Miscibility, in this context, refers to the ability of two liquids to mix in all proportions, forming a single homogeneous phase.

Below is a summary of the miscibility of **(-)-2-butanol** with representative organic solvents.

Table 1: Miscibility of **(-)-2-Butanol** with Common Organic Solvents

Solvent Class	Solvent	Miscibility
Hydrocarbons	Hexane	Miscible [1]
Heptane		Positive deviation from ideal behavior, azeotrope present [2]
Dodecane		Positive deviation from ideal behavior, no azeotrope [3]
Cyclohexane		Azeotrope present [4]
Toluene		Positive deviation from ideal behavior, azeotrope present [3]
Benzene		Soluble [5]
Ethers	Diethyl Ether	Miscible [5][6]
Tetrahydrofuran (THF)		Information not available
Ketones	Acetone	Very Soluble [6]
Methyl Ethyl Ketone (MEK)		Information not available
Esters	Ethyl Acetate	Information not available
Butyl Acetate		Positive deviation from ideal behavior [4]
Alcohols	Ethanol	Miscible [5][6]
Methanol		Information not available

Note: "Miscible" indicates that the two liquids are soluble in each other in all proportions at standard laboratory conditions. For systems exhibiting non-ideal behavior or azeotropes, vapor-liquid equilibrium data is often available, which can provide insights into their interactions.

While extensive binary solubility data is limited, some studies have investigated the liquid-liquid equilibria of ternary systems involving 2-butanol. The following table presents mole fraction data for the 2-butanol-cyclohexane-water system at 298.2 K.

Table 2: Liquid-Liquid Equilibrium Data for 2-Butanol (1) - Cyclohexane (2) - Water (3) at 298.2 K

Mole Fraction x ₁	Mole Fraction x ₂
0.322	0.0000
0.312	0.0000

Data from the IUPAC-NIST Solubilities Database, representing the compositions of the coexisting phases.[\[7\]](#)

Experimental Protocols for Solubility Determination

For a comprehensive understanding of the solubility of **(-)-2-butanol** in a specific organic solvent, especially where miscibility may be temperature-dependent, the determination of the temperature-composition phase diagram is recommended. The "cloud point" method is a widely used technique for this purpose.

Experimental Protocol: Determination of Liquid-Liquid Miscibility by the Cloud Point Method

Objective: To determine the temperature-composition phase diagram for a binary mixture of **(-)-2-butanol** and an organic solvent.

Materials:

- **(-)-2-Butanol** (high purity)
- Organic solvent of interest (high purity)
- Sealed glass ampoules or heavy-walled test tubes with stoppers
- Constant temperature bath with controlled heating and cooling capabilities
- Calibrated thermometer or thermocouple
- Magnetic stirrer and stir bars

- Analytical balance

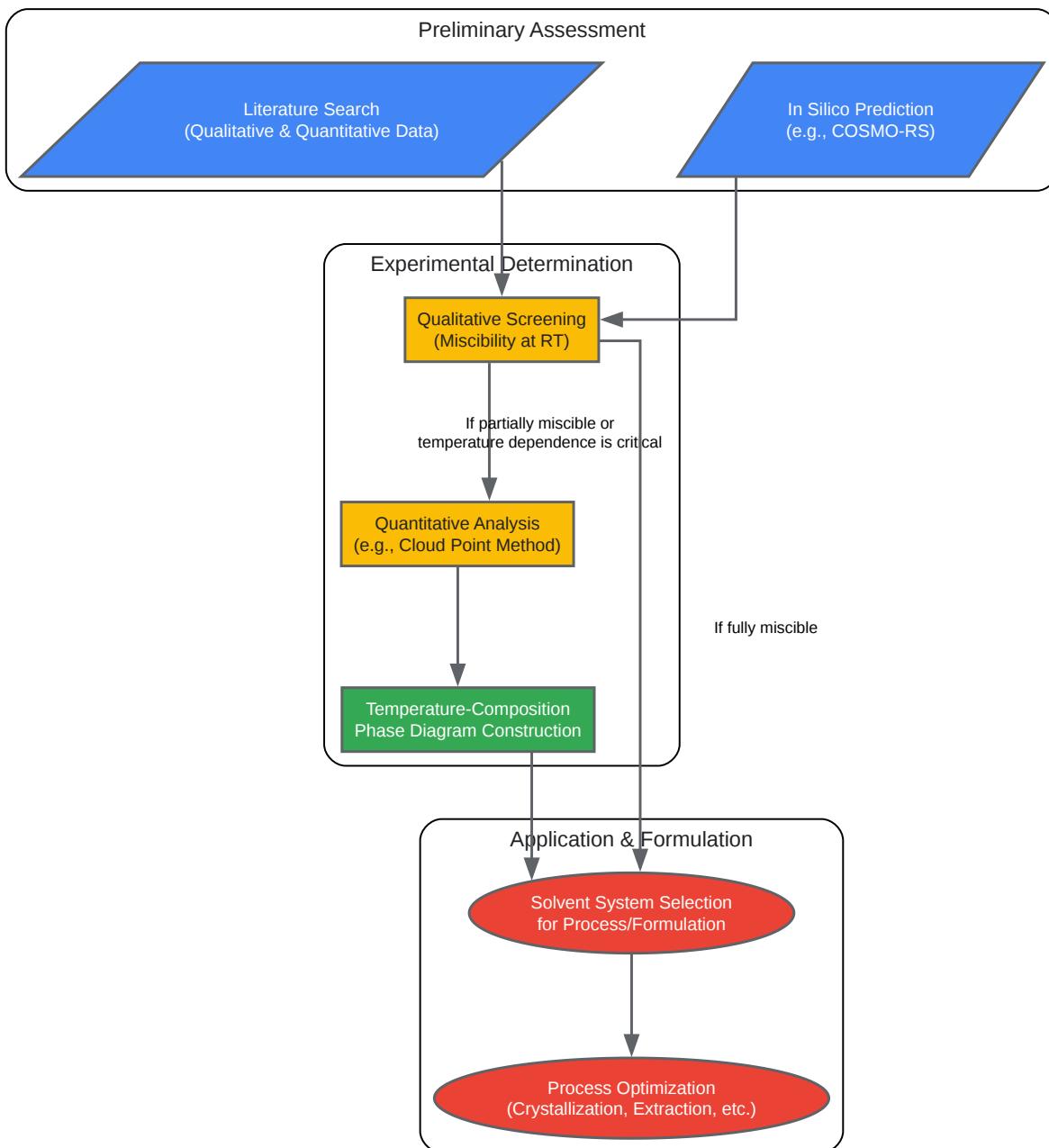
Procedure:

- Sample Preparation:

- Prepare a series of binary mixtures of **(-)-2-butanol** and the organic solvent with varying compositions by weight.
- Accurately weigh the required amounts of each component directly into the glass ampoules or test tubes.
- Add a small magnetic stir bar to each tube.
- Seal the ampoules or securely stopper the test tubes to prevent compositional changes due to evaporation.

- Measurement:

- Place a sealed tube containing a mixture of known composition into the constant temperature bath.
- Begin stirring the mixture.
- Slowly heat the bath while observing the sample. If the mixture is initially a single phase, cool the bath. If it is a two-phase system (cloudy or with a meniscus), heat the bath.
- The "cloud point" is the temperature at which the solution becomes turbid upon cooling from a single phase, or the temperature at which the turbidity disappears upon heating from a two-phase system.
- Record the temperature at which the phase transition occurs. The rate of temperature change should be slow near the transition point to ensure an accurate reading.
- Repeat the heating and cooling cycles several times for each composition to ensure reproducibility of the cloud point temperature.


- Data Analysis:

- Plot the measured cloud point temperatures against the corresponding mole fraction or weight percent of **(-)-2-butanol**.
- The resulting plot represents the binodal (solubility) curve, which separates the one-phase region from the two-phase region of the phase diagram.
- The peak of this curve, if present, represents the upper consolute temperature (critical solution temperature), above which the two components are miscible in all proportions.

Logical Workflow for Solubility Assessment

In a drug development or chemical process setting, a systematic approach to solubility and miscibility assessment is crucial. The following diagram illustrates a typical workflow.

Workflow for Solubility and Miscibility Assessment

[Click to download full resolution via product page](#)

Caption: Logical workflow for solubility and miscibility assessment.

This workflow begins with preliminary in silico and literature-based assessments, followed by experimental screening and detailed quantitative analysis where necessary. The resulting data informs the selection of appropriate solvent systems for various applications in chemical processes and formulation development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sixty Solvents [chem.rochester.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Vapor–Liquid Equilibria of Binary Mixtures 2-Butanol + Butyl Acetate, Hexane + Butyl Acetate, and Cyclohexane + 2-Butanol at 101.3 kPa | Semantic Scholar [semanticscholar.org]
- 5. 2-Butanol | 78-92-2 [chemicalbook.com]
- 6. (++)-2-Butanol | C4H10O | CID 6568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- To cite this document: BenchChem. [Solubility of (–)-2-Butanol in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080176#solubility-of-2-butanol-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com